![molecular formula C7H11NO2 B3280955 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 72519-19-8](/img/structure/B3280955.png)

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Overview

Description

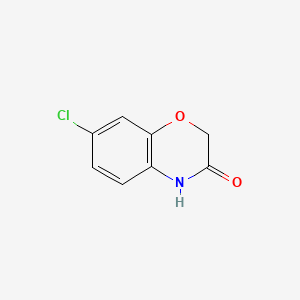

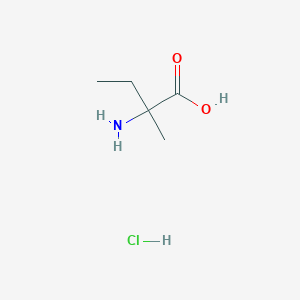

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with a molecular weight of 177.63 . It is a solid substance and has a structure that includes a seven-membered ring with a nitrogen atom .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis

The molecular structure of this compound includes a seven-membered ring with a nitrogen atom . The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H .Chemical Reactions Analysis

The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of radical-mediated cyclizations are discussed . Reactions of electrophilic chalcogenation (sulfenylation and selenenylation) of 7-azabicyclo[2.2.1]heptadiene derivatives with electron-withdrawing substituents at the nitrogen atom and the double bond were found to proceed trans-stereospecifically with the formation of 1,2-addition products, resulting from the exo-attack by the electrophile .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 177.63 . The melting point of this compound is 209-210 .Scientific Research Applications

Synthesis of Analogues and Derivatives

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (Ahc) has been instrumental in synthesizing various analogues and derivatives. For instance, a rigid non-chiral analogue of 2-aminoadipic acid has been synthesized from Ahc, demonstrating its versatility in creating structurally unique compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007). Additionally, various 1-substituted-7-azabicyclo[2.2.1]heptane derivatives, including halogen derivatives, have been synthesized through bridgehead radical reactions involving Ahc, showcasing its application in creating diverse chemical structures (Avenoza, Busto, Cativiela, & Peregrina, 2002).

Catalytic Potential in Organic Reactions

Ahc has shown significant potential in catalyzing organic reactions. Its enantiopure form was used to catalyze the direct aldol reaction between acetone and 4-nitrobenzaldehyde, demonstrating higher selectivity compared to its monocyclic analogue (Armstrong, Bhonoah, & White, 2009). This highlights Ahc's role in enhancing the enantioselectivity and efficiency of organic transformations.

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7(10)5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNBSYHDPQDEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)

![1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione](/img/structure/B3280938.png)

![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B3280963.png)

![6-Ethyl-1H-benzo[d]imidazole](/img/structure/B3280975.png)